molecular formula C12H12N2O2 B2881659 N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide CAS No. 478066-10-3

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide

Cat. No.: B2881659
CAS No.: 478066-10-3
M. Wt: 216.24
InChI Key: CTGHSRVYHHBWCY-UHFFFAOYSA-N
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Description

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-1,3-oxazole-5-carboxylic acid with N,N-dimethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction may produce oxazole-5-carboxamide derivatives.

Scientific Research Applications

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3-oxazole-5-carboxamide: Lacks the N,4-dimethyl substitution, which may affect its biological activity and chemical reactivity.

    4-methyl-2-phenyl-1,3-oxazole-5-carboxamide: Similar structure but with a different substitution pattern, leading to variations in properties.

    2-phenyl-1,3-oxazole-5-carboxylic acid: The carboxylic acid group can be converted to the carboxamide, but the presence of the acid group affects its reactivity.

Uniqueness

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical and biological properties. The presence of both the N,4-dimethyl and phenyl groups on the oxazole ring can enhance its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

N,4-dimethyl-2-phenyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(11(15)13-2)16-12(14-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGHSRVYHHBWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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